molecular formula C22H23N3O2S B2744508 3-(3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one CAS No. 1797562-03-8

3-(3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one

Katalognummer: B2744508
CAS-Nummer: 1797562-03-8
Molekulargewicht: 393.51
InChI-Schlüssel: WLFXFROQSYOOBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one is a compound that integrates the quinazolinone and thiazepane moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential anticancer properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 318.41 g/mol

This structure allows for interactions with various biological targets, making it a candidate for medicinal chemistry applications.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the quinazolinone structure can enhance its potency against types such as lung cancer (NSCLC), breast cancer (MCF-7), and prostate cancer (PC3) .

Case Studies

  • Antiproliferative Activity :
    • A study demonstrated that derivatives of quinazolinone linked to thiazepane exhibited IC₅₀ values in the low micromolar range against NSCLC cells, indicating strong growth inhibition .
    • Another study reported that specific derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The mechanism involves the inhibition of key signaling pathways such as those mediated by EGFR and histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival .
    • The compound's ability to bind to active sites on these targets suggests a competitive inhibition mechanism, leading to reduced tumor growth.

Antimicrobial Activity

Aside from anticancer properties, quinazolinone derivatives also exhibit antimicrobial effects. The thiazepane component contributes to this activity, with studies indicating effectiveness against both bacterial and fungal strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinazolinone derivatives:

CompoundBiological ActivityIC₅₀ ValuesNotes
Compound AAnticancer10 μM (PC3)High cytotoxicity
Compound BAntimicrobial15 μM (E. coli)Effective against gram-negative bacteria
3-(3-oxo...)Anticancer/AntimicrobialLow μM rangeDual action potential

This table highlights the diverse applications of quinazolinone derivatives in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens, including both gram-positive and gram-negative bacteria as well as fungi.

Case Studies:

  • A study focused on the synthesis of quinazolinone derivatives demonstrated their potential as antibacterial agents against Staphylococcus aureus and Escherichia coli. Some derivatives showed minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
  • Another investigation into related quinazolinone compounds found that certain derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger, supporting the potential use of this compound in treating fungal infections .

Anticancer Applications

Quinazolinone derivatives have been extensively studied for their anticancer properties. The structural modifications in the quinazolinone framework can enhance their potency against various cancer cell lines.

Notable Findings:

  • A series of synthesized 4(3H)-quinazolinones were tested for antitumor activity, revealing broad-spectrum effectiveness across different tumor cell lines. Some compounds showed promising results, indicating their potential as chemotherapeutic agents .
  • Specific modifications to the quinazolinone structure have led to the development of compounds with significant antiproliferative effects, making them candidates for further development in cancer therapy .

Central Nervous System Activity

The potential neuropharmacological applications of quinazolinones are noteworthy, particularly concerning anticonvulsant and sedative effects.

Research Insights:

  • Several studies have reported that certain quinazolinone derivatives exhibit anticonvulsant activity comparable to standard medications like phenytoin and lamotrigine. These findings suggest their utility in managing epilepsy and other seizure disorders .
  • Additionally, some compounds demonstrated sedative-hypnotic properties, indicating their possible application in treating anxiety and sleep disorders .

Summary Table of Applications

Application AreaFindingsReference
AntimicrobialEffective against Staphylococcus aureus and E. coli; antifungal activity noted
AnticancerBroad-spectrum antitumor activity; significant antiproliferative effects observed
Central Nervous SystemAnticonvulsant effects comparable to standard drugs; sedative properties noted

Eigenschaften

IUPAC Name

3-[3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-21(11-13-25-16-23-19-9-5-4-8-18(19)22(25)27)24-12-10-20(28-15-14-24)17-6-2-1-3-7-17/h1-9,16,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFXFROQSYOOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.